2-(3-acetylphenyl)benzoic Acid

説明

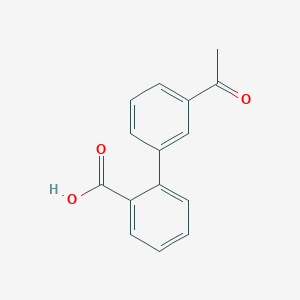

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXIAQYSGYZOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373319 | |

| Record name | 2-(3-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408367-33-9 | |

| Record name | 3′-Acetyl[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408367-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 408367-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Acetylphenyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. deanfrancispress.comrsc.org For 2-(3-acetylphenyl)benzoic acid, the key disconnection is the C-C bond between the two phenyl rings. This biaryl linkage suggests a cross-coupling reaction as a primary synthetic strategy.

Convergent and Divergent Synthesis Pathways

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into various target molecules. kthmcollege.ac.in In the context of this compound, one might start with a pre-formed biaryl system and then introduce the acetyl and carboxyl groups in subsequent steps. While potentially less efficient for a single target, this approach is advantageous for creating a library of related analogs for structure-activity relationship (SAR) studies. kthmcollege.ac.in

Elaboration of Synthetic Routes to the Core Structure

The formation of the this compound core structure can be achieved through various established and modern synthetic methods.

Established Benzoic Acid Synthesis Approaches

The synthesis of benzoic acid and its derivatives is a well-established field in organic chemistry. Common industrial methods include the partial oxidation of toluene (B28343) using catalysts like cobalt or manganese naphthenates. chemicalbook.com Other laboratory-scale methods involve the hydrolysis of benzoyl chloride, oxidation of toluene with potassium permanganate (B83412), or the carbonation of a Grignard reagent derived from bromobenzene. nist.govsciencemadness.orgchem21labs.com

Table 1: Comparison of Benzoic Acid Synthesis Methods

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Toluene Oxidation | Toluene | Oxygen, Cobalt/Manganese naphthenates | Industrially scalable, uses inexpensive starting material. chemicalbook.com | Can require high pressure and temperature. sciencemadness.org |

| Hydrolysis | Benzoyl Chloride | Water | Can produce high-purity benzoic acid. nist.gov | Benzoyl chloride is reactive and requires careful handling. |

| Grignard Carbonation | Bromobenzene | Magnesium, Carbon Dioxide | Versatile for introducing the carboxyl group. chem21labs.com | Requires anhydrous conditions and handling of reactive Grignard reagents. chem21labs.com |

| Permanganate Oxidation | Toluene | Potassium Permanganate | A classic, reliable laboratory method. sciencemadness.org | Can be expensive for large-scale synthesis. sciencemadness.org |

Introduction of the Acetylphenyl Moiety

The acetyl group is typically introduced onto a benzene (B151609) ring through Friedel-Crafts acylation. msu.edu This reaction involves treating the aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. msu.edu The acetyl group is a deactivating, meta-directing substituent for further electrophilic aromatic substitution. msu.edu

Specific Methodologies for Ortho-Substituted Benzoic Acids

The synthesis of ortho-substituted benzoic acids can be challenging due to steric hindrance. acs.org Directed ortho-metalation (DoM) is a powerful strategy to achieve ortho-functionalization. This involves the deprotonation of the ortho-position of a substituted benzene ring by a strong base, directed by a functional group such as a carboxylic acid. The resulting lithiated species can then react with an electrophile. google.com

Palladium-catalyzed direct ortho-arylation of benzoic acids has also emerged as an efficient method. acs.orgresearchgate.net These reactions can, however, be complicated by competing protodecarboxylation. acs.org Recent advancements have focused on developing catalytic systems that suppress this side reaction, allowing for the synthesis of highly hindered biaryl benzoic acids. acs.org

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the exploration of its chemical space and potential applications. Modifications can be made to the acetyl group, the carboxylic acid, or the aromatic rings.

For example, the acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol. evitachem.com The carboxylic acid can be converted to esters or amides through standard coupling reactions. evitachem.com Furthermore, derivatives can be synthesized by introducing additional substituents onto either of the phenyl rings. nih.gov For instance, hydroxy-substituted derivatives have been synthesized by reacting the corresponding hydroxy-substituted benzoic acids with an intermediate derived from 3-aminoacetophenone. nih.govresearchgate.net

The synthesis of related compounds, such as N-(3-acetylphenyl)benzamide, involves the reaction between 3-aminobenzophenone (B1265706) and benzoyl chloride or 3-acetylbenzoic acid and aniline. evitachem.comvulcanchem.com Another related structure, 2-((4-acetylphenyl)carbamoyl)benzoic acid, has been synthesized from phthalic anhydride and 4-aminoacetophenone. sysrevpharm.orgsysrevpharm.org

Table 2: Examples of Synthesized Derivatives and Related Compounds

| Compound Name | Starting Materials | Key Reaction Type |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives | 4-Acetyl aniline, Chloroacetyl chloride, Substituted benzoic acids | Amide bond formation nih.gov |

| N-(3-acetylphenyl)benzamide | 3-Acetylbenzoic acid, Aniline | Amide bond formation evitachem.com |

| 2-((4-Acetylphenyl)carbamoyl)benzoic acid | Phthalic anhydride, 4-Aminoacetophenone | Ring-opening of anhydride followed by amide formation sysrevpharm.orgsysrevpharm.org |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Salicylic (B10762653) acid, 3-(Chloromethyl)benzoyl chloride | Esterification nih.gov |

Modifications on the Benzoic Acid Ring

The structural framework of this compound offers a versatile platform for a variety of chemical modifications. The benzoic acid ring, with its carboxylic acid functional group and aromatic nature, is amenable to a range of synthetic transformations. These modifications can be strategically employed to modulate the molecule's physicochemical properties and biological activity.

One common approach involves the derivatization of the carboxylic acid group. For instance, esterification reactions can be carried out to enhance lipophilicity. The reaction of this compound with various alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield a library of corresponding esters. evitachem.com Another key transformation is the formation of amides. Reacting the benzoic acid with a diverse range of primary or secondary amines, often activated by a coupling agent, leads to the synthesis of N-substituted benzamides. evitachem.com This allows for the introduction of a wide array of functional groups and structural motifs.

Furthermore, the aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the existing substituents, functional groups such as nitro groups, halogens, or alkyl groups can be introduced onto the ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction to an amino group, which can then be further functionalized. Halogenation, using reagents like N-bromosuccinimide or N-chlorosuccinimide, provides another avenue for derivatization. These halogenated derivatives can then serve as handles for cross-coupling reactions, such as the Suzuki or Heck reactions, to form carbon-carbon bonds and introduce further complexity. The synthesis of various substituted benzoic acid derivatives has been documented, highlighting the feasibility of these transformations. nih.govresearchgate.net

The following table provides examples of potential modifications on the benzoic acid ring of this compound:

| Modification Type | Reagents and Conditions | Potential Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | 2-(3-acetylphenyl)benzoate ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | 2-(3-acetylphenyl)benzamide derivative |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Halogenation | NBS or NCS, Radical Initiator | Halogenated this compound |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted this compound |

Variations on the Acetylphenyl Moiety

The acetylphenyl moiety of this compound presents another site for synthetic manipulation, primarily centered around the acetyl group. The carbonyl group and the adjacent methyl group are reactive and can be transformed into a variety of other functional groups.

A key reaction of the acetyl group is its reduction. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone can be reduced to a secondary alcohol, yielding a (1-hydroxyethyl)phenyl derivative. evitachem.com This introduces a new chiral center and a hydroxyl group that can be further functionalized, for example, through etherification or esterification.

Conversely, the acetyl group can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the acetyl group to a carboxylic acid, resulting in a dicarboxylic acid derivative. evitachem.com This transformation significantly alters the polarity and acidity of the molecule.

The methyl group of the acetyl moiety can also be a site for reaction. For instance, under basic conditions, it can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensation reactions with various aldehydes. smolecule.com This allows for the extension of the carbon chain and the introduction of new functional groups. For example, condensation with substituted benzaldehydes can lead to the formation of chalcone-like structures. researchgate.net

The aromatic ring of the acetylphenyl group can also be modified through electrophilic aromatic substitution, similar to the benzoic acid ring. The acetyl group is a meta-directing deactivator, which would guide incoming electrophiles to the positions meta to it.

The table below summarizes potential variations on the acetylphenyl moiety:

| Modification Type | Reagents and Conditions | Potential Product |

| Reduction of Ketone | NaBH₄ or LiAlH₄ | 2-(3-(1-hydroxyethyl)phenyl)benzoic acid |

| Oxidation of Acetyl Group | KMnO₄ or CrO₃ | 2-(3-carboxyphenyl)benzoic acid |

| Aldol Condensation | Aldehyde, Base (e.g., NaOH) | Chalcone-like derivative |

| Halogenation of Methyl Group | Halogen, Acid or Base catalyst | 2-(3-(2-haloacetyl)phenyl)benzoic acid |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Halogenated acetylphenyl derivative |

Preparation of Prodrugs or Bioconjugates

The concept of prodrugs involves the chemical modification of a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. researchgate.net For a compound like this compound, the carboxylic acid group is a prime handle for creating prodrugs. Esterification of the carboxylic acid can mask its polarity, potentially enhancing membrane permeability and oral absorption. researchgate.net These ester prodrugs are designed to be hydrolyzed in vivo by esterases to release the active parent drug. nih.gov Mutual prodrugs, where the parent drug is linked to another active molecule, can also be synthesized. researchgate.net

Bioconjugation aims to link a molecule to a larger biological entity, such as a protein, antibody, or nucleic acid, to create a targeted therapeutic or diagnostic agent. beilstein-journals.org The carboxylic acid group of this compound can be activated and coupled to amino groups on proteins, such as lysine (B10760008) residues, to form stable amide bonds. Furthermore, non-canonical amino acids, including derivatives of benzoic acid, can be incorporated into peptides and proteins using techniques like flexizyme-mediated tRNA acylation, opening up possibilities for creating novel bioconjugates. nih.gov Photoaffinity labeling is another advanced technique where a light-activated group is used to form covalent bonds with biomolecules, allowing for controlled conjugation. beilstein-journals.org

Characterization Techniques for Structural Elucidation

Advanced Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of this compound and its derivatives relies heavily on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns providing information about their relative positions. A singlet corresponding to the methyl protons of the acetyl group would be expected in the upfield region. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups would appear at characteristic downfield shifts. The chemical shifts of the aromatic carbons would also provide valuable structural information. rsc.orgscispace.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show:

A broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, often showing hydrogen bonding. docbrown.infospectroscopyonline.com

A sharp, strong absorption band around 1700-1680 cm⁻¹ corresponding to the C=O stretching of the ketone in the acetyl group. docbrown.info

Another strong C=O stretching absorption for the carboxylic acid, typically around 1710-1680 cm⁻¹. spectroscopyonline.com

C-O stretching vibrations for the carboxylic acid group are expected in the 1320-1210 cm⁻¹ region. docbrown.info

Aromatic C-H and C=C stretching vibrations would also be present. docbrown.info

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₂O₃, MW = 240.25). youtube.com

Common fragmentation patterns for benzoic acid derivatives include the loss of a hydroxyl group (-OH, 17 Da) and the loss of a carboxyl group (-COOH, 45 Da). docbrown.info For this compound, fragmentation could also involve cleavage of the bond between the two phenyl rings.

The following table summarizes the expected spectroscopic data for this compound:

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet), Carboxylic acid proton (broad singlet) |

| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid), Aromatic carbons, Methyl carbon |

| IR Spectroscopy (cm⁻¹) | O-H stretch (broad, ~3300-2500), C=O stretch (ketone, ~1700-1680), C=O stretch (acid, ~1710-1680), C-O stretch (~1320-1210) |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺, Fragments corresponding to loss of -OH, -COOH, and other characteristic cleavages |

X-ray Crystallography for Solid-State Structure Determination

A key feature that can be elucidated is the dihedral angle between the two phenyl rings, which would define the molecule's twist. nih.gov The crystal structure would also reveal the planarity of the acetyl group relative to its attached phenyl ring. nih.gov

Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the crystal packing. For carboxylic acids, it is common to observe the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. researchgate.net The analysis would also identify other non-covalent interactions, such as C-H···O hydrogen bonds, which contribute to the stability of the crystal lattice. nih.gov The crystal structure of a related compound, 3-[(2-acetylphenoxy)carbonyl]benzoic acid, revealed dimerization through O-H···O hydrogen bonds. nih.gov

Post-Synthetic Chemical Reactivity and Derivatization

Following its synthesis, this compound can undergo a variety of chemical reactions to generate a diverse range of derivatives. The presence of multiple reactive sites—the carboxylic acid, the ketone, and the two aromatic rings—allows for extensive post-synthetic modification.

The carboxylic acid group can be converted into esters, amides, or acid halides, as previously mentioned. These transformations are fundamental in medicinal chemistry for creating prodrugs or for linking the molecule to other scaffolds. evitachem.comresearchgate.net

The acetyl group is also a versatile handle for derivatization. As discussed, it can be reduced to an alcohol or oxidized to a carboxylic acid. evitachem.com The carbonyl group can also react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. These derivatives can exhibit distinct biological properties. The synthesis of chalcones via aldol condensation with aldehydes represents a significant derivatization pathway leading to compounds with potential biological activity. researchgate.net

The aromatic rings can be further functionalized through electrophilic substitution reactions. For example, halogenation can introduce a handle for subsequent cross-coupling reactions, enabling the synthesis of complex biaryl systems or the attachment of various side chains. researchgate.net

The combination of these reactions allows for the systematic exploration of the chemical space around the this compound scaffold. For instance, a derivative could first be halogenated on one of the rings, followed by a Suzuki coupling to introduce a new aryl group, and then the acetyl group could be reduced to an alcohol. This multi-step derivatization strategy is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Reactions at the Carboxylic Acid Group (e.g., esterification, amide formation)

The carboxylic acid group in this compound readily undergoes reactions typical of this functional group, most notably esterification and amide formation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. libretexts.org For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid yields methyl 2-(3-acetylphenyl)benzoate. vulcanchem.comyoutube.com The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Amide Formation: Amide synthesis from this compound can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. lumenlearning.comlibretexts.org This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. libretexts.org

Table 1: Reactions at the Carboxylic Acid Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst), heat | Methyl 2-(3-acetylphenyl)benzoate |

| Amide Formation | Ammonia (NH₃), DCC, heat | 2-(3-Acetylphenyl)benzamide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 2-(3-Acetylphenyl)benzoyl chloride |

| Amide Formation from Acyl Chloride | Amine (R-NH₂), pyridine | N-substituted-2-(3-acetylphenyl)benzamide |

Reactions at the Acetyl Group (e.g., reduction to alcohol, oxidation to carboxylic acid, condensation reactions)

The acetyl group, a ketone, provides another site for a variety of chemical transformations.

Reduction to Alcohol: The acetyl group can be selectively reduced to a secondary alcohol, 1-(3-(2-carboxyphenyl)phenyl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.com This reaction is typically performed in an alcoholic solvent, such as methanol or ethanol. chemicalforums.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the carboxylic acid. chemicalforums.com

Oxidation to Carboxylic Acid: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup. masterorganicchemistry.comlibretexts.orglibretexts.org This would result in the formation of 2-(3-carboxyphenyl)benzoic acid. This reaction demonstrates the ability to transform the ketone into another acidic functional group.

Condensation Reactions: The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation, to form carbon-carbon bonds.

Table 2: Reactions at the Acetyl Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Methanol | 2-(3-(1-Hydroxyethyl)phenyl)benzoic acid |

| Oxidation | Potassium permanganate (KMnO₄), NaOH, heat; then H₃O⁺ | 2-(3-Carboxyphenyl)benzoic acid |

| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | β-Hydroxy ketone derivative |

Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the existing substituents. The carboxylic acid and acetyl groups are both deactivating and meta-directing groups. truman.eduquora.com Therefore, electrophilic substitution is expected to occur at the positions meta to both the carboxylic acid and the acetyl group on their respective rings.

Nitration: Nitration of the aromatic rings can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.eduyoutube.com The reaction is typically carried out at low temperatures to control the regioselectivity and prevent side reactions. The major products would be the result of nitration at the positions meta to the existing deactivating groups.

Bromination: Bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). Similar to nitration, the bromine atom will be directed to the meta positions of the deactivated rings.

Table 3: Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0 °C | Isomeric nitro-substituted derivatives |

| Bromination | Br₂, FeBr₃ | Isomeric bromo-substituted derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Generally not feasible due to deactivation |

It is important to note that Friedel-Crafts reactions, such as alkylation and acylation, are generally not successful on strongly deactivated rings like those in this compound. masterorganicchemistry.comwikipedia.org

Advanced Computational and Theoretical Investigations of 2 3 Acetylphenyl Benzoic Acid

Quantum Chemical Studies

Quantum chemical studies, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), are used to solve the Schrödinger equation for a molecule, providing fundamental information about its structure and reactivity. niscpr.res.inniscpr.res.in

The electronic structure of a molecule dictates its chemical properties. Key aspects include the distribution of electrons and the energies of its molecular orbitals.

Molecular Orbitals: Molecular orbitals (MOs) describe the regions in a molecule where electrons are likely to be found. uwosh.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. uwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. For instance, in studies of other benzoic acid derivatives, the analysis of these frontier molecular orbitals (FMOs) has been essential for understanding their physical and chemical properties. niscpr.res.inniscpr.res.in

Charge Distribution: The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. uwosh.edu It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). uwosh.edu In a typical benzoic acid derivative, MEP analysis often reveals that electron-rich domains are concentrated around the oxygen atoms of the carboxylic acid and acetyl groups, which are sites susceptible to electrophilic attack. niscpr.res.in Conversely, the hydrogen atom of the carboxylic acid group would show a strong positive potential.

Interactive Table: Illustrative Frontier Molecular Orbital Energies

| Property | Illustrative Energy (eV) | Description |

| HOMO Energy | -6.5 | Represents the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 | Represents the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | The energy difference between HOMO and LUMO; a larger gap suggests higher stability and lower reactivity. |

Quantum chemical calculations can accurately predict spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For benzoic acid derivatives, the protons on the aromatic rings typically appear in the range of 7.0-8.5 ppm. docbrown.info The acidic proton of the carboxyl group is highly deshielded and appears far downfield, often above 10 ppm. docbrown.info The acetyl group's methyl protons would be expected to have a chemical shift around 2.4-2.6 ppm.

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Calculations can predict these frequencies. For 2-(3-acetylphenyl)benzoic acid, key predicted vibrations would include:

A broad O-H stretching band from the carboxylic acid, typically around 2500-3300 cm⁻¹. docbrown.info

A strong C=O stretching frequency for the carboxylic acid group, around 1700-1760 cm⁻¹. docbrown.info

A distinct C=O stretching frequency for the acetyl ketone group, typically around 1680-1700 cm⁻¹.

C-O stretching vibrations between 1210-1320 cm⁻¹. docbrown.info

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

Interactive Table: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12.5 ppm |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.2 - 8.2 ppm |

| ¹H NMR | Acetyl Protons (-COCH₃) | ~2.6 ppm |

| ¹³C NMR | Carboxylic Carbon (-C OOH) | ~168 ppm |

| ¹³C NMR | Acetyl Carbon (-C OCH₃) | ~198 ppm |

| IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (Broad) |

| IR | C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ |

| IR | C=O Stretch (Acetyl Group) | ~1690 cm⁻¹ |

These analyses explore the relative stability of different molecular arrangements and the energy changes during chemical reactions.

Conformational Energy: Molecules with rotatable bonds, like the one connecting the two phenyl rings in this compound, can exist in different spatial arrangements called conformations. Computational methods can calculate the potential energy of the molecule as a function of the dihedral angle between the two rings. This analysis reveals the most stable conformation (lowest energy) and the energy barriers to rotation. Studies on similar substituted benzoic acids have shown that steric hindrance between substituents on the rings plays a crucial role in determining the lowest-energy conformer. uky.eduresearchgate.net The existence of multiple low-energy conformations can sometimes lead to conformational polymorphism, where a compound crystallizes in different forms. nih.govresearchgate.net

Reaction Energies: Quantum chemistry can be used to calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a chemical reaction. This allows for the prediction of reaction thermodynamics, determining whether a reaction is favorable and what products are likely to form.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in a dynamic environment like a solution or when bound to a protein.

While quantum chemical studies often focus on a single molecule in a vacuum, MD simulations can explore how a molecule behaves in a solvent. The presence of solvent molecules can significantly influence the conformational preferences of a solute. ucl.ac.uk MD simulations of benzoic acid derivatives in various solvents have shown that polar solvents can inhibit the formation of hydrogen-bonded dimers, which are common in apolar solvents. ucl.ac.uk The simulation tracks the molecule's trajectory, revealing the distribution of different conformations (the conformational ensemble) and the timescale of transitions between them.

MD simulations are a cornerstone of computer-aided drug design, used to study the interaction between a small molecule (ligand) and a biological target, such as a protein. researchgate.net

The process typically begins with molecular docking , which predicts the preferred binding pose of the ligand in the protein's active site. Following docking, an MD simulation is run on the ligand-protein complex. This simulation reveals the stability of the binding pose and the key interactions that maintain it over time. nih.gov

Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding complex. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Residues that interact directly with the ligand often show reduced fluctuation upon binding. nih.gov

Interaction Analysis: The simulation can be analyzed to quantify specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein, and to determine how long these interactions persist. nih.gov For instance, a simulation might show the carboxylic acid group of a benzoic acid derivative forming a stable hydrogen bond with a specific amino acid residue in the protein's binding site. niscpr.res.in

Interactive Table: Illustrative Ligand-Protein Interaction Data

| Parameter | Description | Illustrative Finding |

| Binding Energy | The estimated strength of the ligand-protein interaction. | -9.4 kcal/mol |

| RMSD of Ligand | Stability of the ligand's position in the binding pocket. | Stable fluctuation around 2 Å after initial equilibration. |

| Key H-Bonds | Specific hydrogen bonds that stabilize the complex. | Carboxyl group with HIS94; Acetyl group with LEU198. |

| Key Hydrophobic Interactions | Non-polar interactions contributing to binding. | Phenyl ring with PHE131 (Pi-Pi stacking). |

Molecular Docking and De Novo Drug Design Methodologies

Computational techniques such as molecular docking and de novo design are pivotal in modern drug discovery, offering insights into molecular interactions and guiding the development of new therapeutic agents. These methodologies are applied to this compound to explore its potential as a bioactive compound.

Identification of Putative Biological Targets and Binding Sites

Given the structural features of this compound, which incorporates a biphenyl-like scaffold and a carboxylic acid moiety, several classes of enzymes are considered putative biological targets. This selection is guided by the known activities of structurally analogous compounds.

Cyclooxygenases (COX): The benzoic acid motif is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2 enzymes. acs.orgnih.gov The carboxylic acid typically forms a key salt bridge interaction with a conserved arginine residue (Arg-120) at the entrance of the active site channel. nih.gov

Matrix Metalloproteinases (MMPs): Carboxylic acids can serve as effective zinc-binding groups (ZBGs) that chelate the catalytic zinc ion in the active site of MMPs. researchgate.netnih.gov This interaction is crucial for inhibiting the enzymatic activity involved in tissue remodeling, making MMPs relevant targets in cancer and inflammation. nih.govdovepress.com

Kinases: The biphenyl (B1667301) core structure can act as a scaffold to present functional groups in a specific orientation to fit into the ATP-binding pocket of various protein kinases. nih.gov Kinase dysregulation is implicated in numerous diseases, particularly cancer, making them a primary target class for inhibitor design. frontiersin.org

Nuclear Receptors: Biphenyl carboxylic acid structures have also been investigated as modulators for nuclear receptors, such as the estrogen receptor alpha (ERα), where they can interfere with hormone binding and receptor activation. ajgreenchem.com

Computational docking simulations are used to virtually screen this compound against crystallographic structures of these potential targets to identify plausible binding sites and poses.

Prediction of Binding Affinity and Interaction Mechanisms

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, commonly expressed as a binding affinity or docking score in kcal/mol. For this compound, docking simulations would elucidate the specific molecular interactions responsible for binding within the active site of a putative target.

Key predicted interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues, such as arginine, serine, or tyrosine, within a binding pocket. acs.org

Hydrophobic Interactions: The two phenyl rings provide a significant hydrophobic surface area to interact with non-polar residues in the target's active site.

π-π Stacking: Aromatic interactions between the phenyl rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor can further stabilize the binding complex.

A hypothetical docking study of this compound against a putative kinase target might yield results similar to those shown in the table below. Such data provides a quantitative basis for comparing its potential efficacy against different targets and relative to known inhibitors. A lower binding energy generally suggests a more favorable interaction. nih.govresearchgate.net

| Putative Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

|---|---|---|---|

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| MMP-9 | -7.9 | His226, Glu227, Ala189 | Zinc Coordination, Hydrogen Bond |

| VEGFR-2 Kinase | -9.2 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, π-π Stacking |

| Estrogen Receptor α | -8.1 | Arg394, Glu353, Phe404 | Hydrogen Bond, Hydrophobic |

Rational Design of Optimized Analogs

The insights gained from molecular docking simulations form the basis for the rational design of optimized analogs of this compound. By analyzing the predicted binding pose, medicinal chemists can identify opportunities to enhance binding affinity, selectivity, and other pharmacological properties. nih.gov

This structure-activity relationship (SAR) exploration could involve:

Scaffold Modification: Altering the biphenyl core, for instance, by introducing heteroatoms or changing the linkage between the rings, to better fit the shape and electronic environment of the binding site. researchgate.netnih.gov

Functional Group Substitution: Replacing or modifying the acetyl group with other substituents (e.g., sulfonyl, cyano, or different alkyl groups) could probe for additional interactions in nearby sub-pockets of the active site.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic groups (e.g., tetrazole) to modulate acidity, binding interactions, and pharmacokinetic properties.

Each newly designed analog would be evaluated in silico to predict its binding affinity before being selected for chemical synthesis and biological testing, creating an efficient cycle of design, prediction, and validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jetir.org This approach is used to predict the activity of novel molecules and to understand which molecular properties are crucial for their biological function.

Development of Linear and Non-Linear QSAR Models

For a series of analogs derived from this compound, a QSAR model can be developed once sufficient biological activity data is available. The process involves creating a dataset of compounds with their corresponding activities (e.g., IC₅₀ values) and then calculating a range of molecular descriptors for each compound.

Linear QSAR Models: Techniques like Multiple Linear Regression (MLR) are used to generate a simple, interpretable equation that correlates a linear combination of descriptors with activity. dergipark.org.tr While straightforward, these models assume a linear relationship between the descriptors and the biological response. fiveable.me

Non-Linear QSAR Models: Biological systems often exhibit complex, non-linear relationships. frontiersin.org Machine learning algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Gene Expression Programming (GEP) can capture these intricate patterns, often leading to more robust and predictive models, though sometimes at the cost of simple interpretability. fiveable.metandfonline.com

The development of any QSAR model requires rigorous validation, typically by splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive power). Key statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²) are used to assess the model's quality and robustness. neovarsity.org

Descriptor Calculation and Selection (e.g., steric, electronic, hydrophobic parameters)

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. The selection of relevant descriptors is a critical step in building a predictive QSAR model. drugdesign.org These descriptors are broadly categorized based on the properties they represent. slideshare.net

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and molar refractivity (MR), which describes the volume occupied by a substituent. nih.gov

Electronic Descriptors: These quantify the electronic properties of a molecule, such as its ability to donate or accept electrons. Common electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atom-specific partial charges. ucsb.educhitkara.edu.in

Hydrophobic Descriptors: These measure the lipophilicity of a molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). drugdesign.orgnih.gov

Descriptors can also be classified by their dimensionality (1D, 2D, 3D), reflecting the level of structural information they encode. neovarsity.orghufocw.org For a QSAR study on this compound analogs, a combination of these descriptors would be calculated to build a comprehensive model.

| Descriptor Category | Specific Descriptor Example | Property Represented |

|---|---|---|

| Steric | Molecular Weight (MW) | Overall size and mass of the molecule |

| Molar Refractivity (MR) | Molecular volume and polarizability | |

| Topological Surface Area (TPSA) | Surface area of polar atoms, related to transport | |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Dipole Moment | Overall polarity of the molecule | |

| Partial Charges | Charge distribution on individual atoms | |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Hydrophobic Surface Area | Area of non-polar surfaces |

Interpretation of QSAR Models for SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. The interpretation of these models is crucial for elucidating the Structure-Activity Relationship (SAR), which provides insights into how specific molecular features influence the therapeutic or biological effect of a compound. For benzoic acid derivatives, QSAR studies have revealed that a compound's inhibitory activity can be significantly influenced by factors such as hydrophobicity, molar refractivity, aromaticity, and the presence of specific functional groups. nih.gov

A typical 2D-QSAR model is a mathematical equation that can be used to predict biological activity based on calculated molecular descriptors. dergipark.org.tr These descriptors quantify various aspects of a molecule's structure, including steric, electronic, and lipophilic properties. For instance, a positive coefficient for a descriptor like LogP (a measure of lipophilicity) in a QSAR equation would suggest that increasing the hydrophobicity of the compound could lead to enhanced biological activity. Conversely, a negative coefficient would indicate that a decrease in that property is desirable.

The analysis of such models allows medicinal chemists to understand which parts of the this compound scaffold are critical for its activity. For example, QSAR studies on related benzoylaminobenzoic acid derivatives have shown that the substitution of aromatic rings with groups that increase single bond character can potentiate antimicrobial activity. dergipark.org.tr By interpreting these correlations, researchers can rationally design new analogues with improved potency and selectivity, guiding the synthesis of more effective compounds. nih.gov

| Molecular Descriptor | Description | Hypothetical Coefficient in QSAR Model | Interpretation for SAR Elucidation |

|---|---|---|---|

| LogP | Measure of lipophilicity/hydrophobicity. | +0.45 | Increased lipophilicity is positively correlated with activity, suggesting that modifications to increase hydrophobicity on the this compound scaffold may enhance efficacy. |

| Molar Refractivity (MR) | Indicator of molecular volume and polarizability. | +0.21 | A larger, more polarizable molecule is favored, indicating that bulky substituents might improve binding affinity. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | -0.15 | Lower polarity is associated with higher activity, suggesting that modifications should avoid adding excessive polar groups to maintain or improve efficacy. |

| Number of Hydrogen Bond Acceptors (HBA) | Count of atoms that can accept a hydrogen bond. | -0.08 | Fewer hydrogen bond acceptors are preferred, guiding chemists to limit groups like carbonyls or nitrogens unless essential for binding. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Lead Optimization

In silico ADME profiling has become an indispensable tool in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. nih.govsemanticscholar.org By computationally modeling absorption, distribution, metabolism, and excretion, researchers can identify and address potential liabilities in drug candidates like this compound before committing to costly and time-consuming chemical synthesis and in vitro testing. semanticscholar.org This predictive approach helps prioritize compounds with a higher probability of success in later clinical phases.

A crucial aspect of a drug's absorption is its ability to permeate biological membranes, such as the intestinal wall for oral drugs. In silico models are widely used to predict this permeability. nih.gov These models are often built using data from in vitro assays like the Caco-2 cell assay, which is a standard method for evaluating membrane permeability. sciforum.net Computational approaches, including Quantitative Structure-Property Relationship (QSPR) models, correlate molecular descriptors with permeability values. sciforum.net

Key descriptors influencing permeability include lipophilicity (LogP), molecular size, and polar surface area (PSA). For this compound, these properties would be calculated to estimate its potential for passive diffusion across membranes. Another important prediction is whether the compound is a substrate for efflux transporters like P-glycoprotein, which can actively pump drugs out of cells and reduce absorption. Additionally, models can predict permeability across the blood-brain barrier (BBB), indicating the potential for central nervous system activity. rdd.edu.iq

| Permeability Model | Predicted Value/Classification | Implication for Lead Optimization |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | The compound is predicted to be well-absorbed from the gastrointestinal tract, a favorable property for an orally administered drug. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is not expected to cross into the central nervous system, which may be desirable to avoid CNS side effects. rdd.edu.iq |

| P-glycoprotein (P-gp) Substrate | No | The compound is unlikely to be subject to active efflux by P-gp, which could otherwise limit its absorption and bioavailability. |

Metabolic stability is a critical parameter that determines a drug's half-life and duration of action. In silico tools predict how susceptible a compound is to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. mdpi.com These programs identify potential "sites of metabolism" (SoMs) on the molecule—atoms or functional groups that are most likely to undergo enzymatic modification. mdpi.com

For this compound, several potential metabolic hotspots can be identified. The aromatic rings are susceptible to hydroxylation, the acetyl group could be reduced or oxidized, and the carboxylic acid is a prime candidate for glucuronidation, a common phase II metabolic reaction. nih.gov By predicting the lability of these sites, computational models can estimate the compound's intrinsic clearance rate. mdpi.com If a site is predicted to be highly labile, leading to rapid metabolism and poor stability, medicinal chemists can modify that part of the molecule—for example, by adding a blocking group like fluorine—to enhance its metabolic stability and improve its pharmacokinetic profile.

| Potential Site of Metabolism | Likely Metabolic Reaction | Predicted Lability | Optimization Strategy |

|---|---|---|---|

| Aromatic Rings (Phenyl and Benzoic) | Aromatic Hydroxylation (Phase I) | Moderate | Introduce electron-withdrawing groups or blocking atoms (e.g., fluorine) at susceptible positions to hinder CYP-mediated oxidation. |

| Acetyl Group (Methyl Carbon) | Oxidation (Phase I) | Moderate to High | Replace the methyl group with a more stable isostere, such as a cyclopropyl (B3062369) group, to prevent oxidation. |

| Acetyl Group (Carbonyl) | Reduction (Phase I) | Moderate | Modify the ketone to a less readily reducible functional group if this pathway proves to be a significant clearance route. |

| Carboxylic Acid | Glucuronidation (Phase II) | High | Convert the carboxylic acid to a bioisostere (e.g., a tetrazole) to block this major clearance pathway, which can sometimes lead to reactive metabolites. nih.gov |

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 2 3 Acetylphenyl Benzoic Acid and Its Analogs

Enzyme Inhibitory Kinetics and Mechanisms

The ability of 2-(3-acetylphenyl)benzoic acid and its structural relatives to modulate the activity of key enzymes has been investigated across several studies. These interactions are critical for understanding their potential pharmacological applications.

Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin (B1238610), the primary pigment in skin and hair. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors attractive targets for dermatology and cosmetics. Benzoic acid derivatives have demonstrated significant potential as tyrosinase inhibitors.

Kinetic studies on analogs have revealed various mechanisms of inhibition. For instance, certain hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent tyrosinase inhibitory activity, with some compounds exhibiting competitive or mixed-type inhibition. Competitive inhibitors typically bind to the enzyme's active site, competing with the substrate, while mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constant (Ki), a measure of an inhibitor's potency, has been calculated for some analogs, with values as low as 0.0025 µM, indicating very tight binding.

The reversibility of inhibition is a crucial factor. Studies have indicated that some benzoic acid analogs can inhibit the tyrosinase enzyme through an irreversible mode of binding, sometimes referred to as suicide inactivation, where the inhibitor forms a covalent bond with the enzyme or is catalytically converted to a reactive species that inactivates the enzyme. Docking simulations, which model the interaction between a ligand and a protein at the molecular level, suggest that these compounds bind to the tyrosinase active site through a combination of hydrophobic interactions and hydrogen bonding.

| Compound/Analog | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Hydroxy cinnamic acid derivative (5c) | Competitive | 0.0089 | |

| Hydroxy cinnamic acid derivative (5d) | Mixed-type | 8.26 | |

| Benzoic acid derivative (7) | Not Specified | 1.09 | |

| Standard Inhibitor (Kojic Acid) | Competitive | 16.67 |

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

While direct in vitro studies on this compound are not extensively detailed in the reviewed literature, research on structurally similar compounds, such as ketoprofen (B1673614) (2-(3-benzoylphenyl)propanoic acid) and its derivatives, provides valuable insight. Docking studies performed on these analogs have been used to explore the structural basis for their inhibition of COX enzymes. The development of selective COX-2 inhibitors is a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The selectivity of an inhibitor for COX-2 over COX-1 is a key determinant of its therapeutic profile. The fenamic acids, which are also structurally related, have been shown to act as substrate-selective inhibitors of COX-2, a nuanced mechanism that depends on the enzyme's peroxide tone. This suggests that benzoic acid derivatives could possess complex inhibitory profiles against COX isoforms.

The COVID-19 pandemic spurred intensive research into inhibitors of key viral enzymes. One such target is the SARS-CoV-2 Nsp14, an S-adenosyl methionine (SAM)-dependent methyltransferase. This enzyme is crucial for viral replication as it methylates the N7-guanosine of the viral RNA cap, a modification that allows the virus to evade the host's innate immune response and ensures efficient translation of viral proteins. The essential role of Nsp14 makes it a promising target for antiviral therapeutics.

Structure-guided design has led to the development of 3-(adenosylthio)benzoic acid derivatives as potent inhibitors of Nsp14 methyltransferase. These compounds are designed as bisubstrate inhibitors, meaning they target both the binding site for the methyl donor (SAM) and the binding site for the viral mRNA cap. This approach has yielded inhibitors with subnanomolar inhibitory activity. The identification of non-SAM-like inhibitors is particularly significant, as they may offer improved cell permeability and selectivity over traditional SAM analogs. High-throughput screening of compound libraries has also successfully identified novel inhibitors of Nsp14, confirming its viability as a drug target.

| Inhibitor Class | Mechanism | Significance | Reference |

|---|---|---|---|

| 3-(Adenosylthio)benzoic acid derivatives | Bisubstrate inhibitor | Targets both SAM and mRNA binding pockets; subnanomolar activity | |

| Lead-like molecules from docking | Competitive (SAM site) | Novel, non-SAM-like chemotypes with IC₅₀ values in the low micromolar range | |

| Adenosine 5′-carboxamide derivatives | Not specified | Demonstrated high selectivity and moderate antiviral activity in cell-based assays |

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to better glycemic control. Consequently, DPP-4 inhibitors have become an important class of oral medications for the treatment of type 2 diabetes. While extensive research exists on various classes of DPP-4 inhibitors, including peptides and flavonoids, specific studies detailing the inhibitory activity of this compound or its close analogs against DPP-4 are not prominent in the current body of scientific literature.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Studies have reported that various benzoic acid derivatives possess inhibitory activity against cholinesterases. For example, analyses of hydroxybenzoic acids have demonstrated their ability to inhibit AChE. Kinetic studies and docking simulations suggest that these compounds can act as competitive inhibitors, binding to the catalytic site of the enzyme. The interactions are often hydrophobic in nature, involving key amino acid residues within the enzyme's active center. This indicates a potential role for the benzoic acid scaffold in the design of new cholinesterase inhibitors.

Antimicrobial Efficacy Assessment (in vitro)

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial and antifungal properties.

In vitro assessments have shown that analogs of this compound are active against a range of microorganisms. Notably, many derivatives exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections. The minimum inhibitory concentrations (MICs) for some of these compounds have been reported in the low micromolar range. Phenolic acids, in general, tend to be more effective against Gram-positive than Gram-negative bacteria, which may be due to differences in the structure of their cell walls. The mechanism of action is thought to involve the disruption of cellular homeostasis. In addition to antibacterial effects, some benzoic acid derivatives have also shown activity against fungal species like Candida albicans.

| Derivative Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Salicylanilide esters of benzoic acid | Gram-positive bacteria (including MRSA) | Significant antibacterial activity (MIC ≥0.98 μmol/L) | |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria, C. albicans | Moderate activity against S. aureus and B. subtilis (MIC 125 µg/mL) | |

| 3-Acetylbenzoic acid | Bacteria, Fungi | Powerful antimicrobial capabilities reported |

Antibacterial Activity Against Pathogenic Microorganisms

While specific studies on the antibacterial activity of this compound were not identified in the reviewed literature, extensive research on benzoic acid derivatives indicates that their antimicrobial efficacy is significantly influenced by their chemical structure. For instance, the presence of electron-withdrawing substituents on the benzoic acid ring has been shown to enhance antibacterial activity.

A study on benzyl (B1604629) and benzoyl benzoic acid derivatives demonstrated that compounds with electron-withdrawing groups exhibited improved activity against Streptococcus pneumoniae and Staphylococcus aureus. The positioning of the benzoic acid group is also critical; derivatives where the benzoic acid was at the 2-position showed significant activity, which was lost when moved to the 3-position. This suggests that the spatial arrangement of the functional groups is crucial for their interaction with bacterial targets.

The general mechanism of antibacterial action for benzoic acid derivatives is thought to involve the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm.

Table 1: Antibacterial Activity of Selected Benzoic Acid Analogs

| Compound/Analog | Bacterial Strain(s) | Observed Effect |

|---|---|---|

| Benzyl and Benzoyl Benzoic Acid Derivatives with electron-withdrawing groups | Streptococcus pneumoniae, Staphylococcus aureus | Improved antimicrobial activity |

Antifungal Activity Against Fungal Species

Specific data on the antifungal activity of this compound is not available in the current body of scientific literature. However, the antifungal potential of the broader class of benzoic acid derivatives is well-documented. These compounds have demonstrated efficacy against a range of fungal pathogens.

Research has shown that benzoic acid and its hydroxylated derivatives can exert a strong, concentration-dependent fungistatic effect against phytopathogenic fungi such as Alternaria solani. The mechanism of this action is hypothesized to involve the disruption of the fungal cell cycle by blocking cell septation during division.

Furthermore, studies on various benzoic acid derivatives have identified their potential to inhibit the growth of other fungal species, including Aspergillus niger and Candida albicans. The structure-activity relationship is a key determinant of their antifungal potency, with substitutions on the aromatic ring playing a significant role.

Table 2: Antifungal Activity of Benzoic Acid Derivatives against Various Fungal Species

| Compound Class | Fungal Species | Key Findings |

|---|---|---|

| Benzoic acid and its hydroxylated derivatives | Alternaria solani | Strong, dose-dependent fungistatic activity. |

Elucidation of Cellular and Molecular Targets for Antimicrobial Action

The precise cellular and molecular targets of this compound have not been elucidated in the available research. However, studies on related benzoic acid derivatives provide insights into their potential mechanisms of antimicrobial action.

For bacteria, the antimicrobial effects of benzoic acid derivatives are generally attributed to their ability to disrupt the integrity of the cytoplasmic membrane, leading to altered permeability. These compounds can also inhibit the function of extracellular microbial enzymes and interfere with cellular homeostasis by releasing protons into the cytoplasm. A more specific mechanism has been proposed for certain benzyl and benzoyl benzoic acid derivatives, which have been found to inhibit the interaction between bacterial RNA polymerase and the sigma factor, a critical step in the initiation of transcription.

In fungi, the proposed mechanisms include the interference with the cell cycle, specifically by blocking the process of cell septation, which is essential for fungal growth and proliferation.

Anti-inflammatory Modulatory Effects (in vitro)

Inhibition of Pro-inflammatory Mediators

Direct in vitro studies on the anti-inflammatory effects of this compound are not present in the reviewed literature. However, research on analogous compounds provides evidence for the anti-inflammatory potential of the benzoic acid scaffold.

Certain benzoic acid derivatives have been shown to potently inhibit the generation of superoxide (B77818) anions and the release of elastase from human neutrophils, both of which are key events in the inflammatory cascade. In a study involving a lipopolysaccharide (LPS)-induced inflammation model in rats, a salicylic (B10762653) acid derivative was found to significantly reduce the plasma concentrations of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

Table 3: Inhibition of Pro-inflammatory Mediators by Benzoic Acid Analogs

| Compound/Analog | Pro-inflammatory Mediator | Cell/System | Observed Effect |

|---|---|---|---|

| Certain Benzoic Acid Derivatives | Superoxide anion, Elastase | Human neutrophils | Potent inhibition of generation and release |

Pathways of Anti-inflammatory Action

While the specific anti-inflammatory pathways modulated by this compound are unknown, studies on related compounds suggest potential mechanisms. The anti-inflammatory activity of some salicylic acid derivatives is hypothesized to be mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation.

Furthermore, it is presumed that some of these derivatives may also inhibit the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κβ) signaling pathway. NF-κβ is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation (in vitro)

There is no specific information available on the in vitro antioxidant capacity or the modulation of reactive oxygen species (ROS) by this compound. However, the antioxidant properties of benzoic acid derivatives have been extensively studied, revealing a strong dependence on their chemical structure.

The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. The position and number of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzoic acid ring are critical determinants of this activity. For instance, studies have shown that monohydroxybenzoic acid derivatives with the hydroxyl group in the ortho or para position to the carboxyl group exhibit the best antioxidant properties. The presence of multiple hydroxyl or methoxy groups can further enhance the radical scavenging capacity by stabilizing the resulting phenoxyl radical.

Various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, have been used to quantify the antioxidant potential of these derivatives.

Table 4: Structure-Activity Relationship of Antioxidant Properties in Benzoic Acid Derivatives

| Structural Feature | Impact on Antioxidant Activity |

|---|---|

| Ortho or para -OH group | Enhances antioxidant properties |

| Increased number of -OH and -OCH3 groups | Generally increases radical scavenging capacity |

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data on the specific chemical compound “this compound” to generate the detailed article as requested. The research findings required to thoroughly and accurately address the specified sections—including direct radical scavenging, inhibition of lipid peroxidation, mechanisms of antioxidant action, and in vitro anticancer potential—are not available for this particular compound.

Scientific literature does contain extensive research on related compounds, such as other benzoic acid derivatives and biphenyl (B1667301) structures, and their various biological activities. However, per the instructions to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to construct the requested scientific article. The direct extrapolation of data from analogous compounds would not be scientifically accurate or appropriate.

Structure Activity Relationship Sar Studies for 2 3 Acetylphenyl Benzoic Acid and Its Analogs

Systematic Modification of the Benzoic Acid Core

The spatial arrangement of the acetylphenyl group on the benzoic acid ring is a crucial determinant of the molecule's three-dimensional shape and its ability to interact with biological targets. While direct SAR studies on 2-(3-acetylphenyl)benzoic acid isomers are not extensively documented in publicly available literature, the principles of positional isomerism in biphenyl (B1667301) and related aromatic systems can provide valuable insights. The linkage at the ortho position, as in the parent compound, creates a non-planar conformation due to steric hindrance between the two phenyl rings. This twisted conformation can be essential for fitting into a specific binding pocket of a target protein.

In related biphenyl carboxylic acid series, the position of the substituent has been shown to be critical for activity. For instance, in a series of biphenyl antagonists, the substitution pattern significantly influenced their potency nih.gov. It is plausible that moving the acetylphenyl group to the meta or para position of the benzoic acid would alter the dihedral angle between the two rings, thereby affecting the compound's interaction with its biological target. A para-substituted analog, for example, would likely result in a more linear and planar molecule, which may not be optimal for binding to a receptor that requires a specific twisted conformation.

Table 1: Hypothetical Influence of Positional Isomerism on Biological Activity

| Compound | Substitution Pattern | Expected Conformation | Potential Impact on Activity |

| This compound | ortho | Twisted | Potentially optimal for a specific non-planar binding site |

| 3-(3-Acetylphenyl)benzoic acid | meta | Less twisted than ortho | May alter binding affinity and selectivity |

| 4-(3-Acetylphenyl)benzoic acid | para | More planar | Could lead to reduced or different activity profile |

The carboxyl group is a key functional group, often involved in hydrogen bonding interactions with receptor sites. Its acidic nature also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability. Derivatization of the carboxyl group into esters, amides, or other functional groups can have a profound impact on biological activity.

In many classes of carboxylic acid-containing drugs, esterification can serve as a prodrug strategy to improve oral bioavailability. The ester masks the polar carboxylic acid, allowing for better absorption, and is subsequently hydrolyzed in the body to release the active acidic drug. However, in some cases, the ester or amide itself may exhibit potent activity. For example, in a study of aldose reductase inhibitors, certain methyl ester derivatives of benzoic acids showed higher activity than the corresponding free acids nih.gov. This suggests that for some targets, the interaction of the carboxylate is not essential, and the modification may improve other properties like cell penetration or interaction with a different part of the binding site.

Table 2: Potential Effects of Carboxyl Group Derivatization

| Derivative | Functional Group | Potential Change in Properties | Expected Impact on Activity |

| Methyl ester | -COOCH₃ | Increased lipophilicity, loss of H-bond donor | Could act as a prodrug or show altered activity |

| Amide | -CONH₂ | Increased H-bonding potential, reduced acidity | May change binding mode and potency |

| Hydroxamic acid | -CONHOH | Metal chelation properties, altered H-bonding | Potential for different target engagement (e.g., metalloenzymes) |

This table illustrates common derivatization strategies and their generally expected outcomes based on principles from medicinal chemistry, as specific data for this compound is limited.

Analysis of the Acetylphenyl Moiety's Contribution

The acetylphenyl moiety provides another avenue for structural modification to probe its role in the compound's pharmacological profile. The acetyl group and the substitution pattern on its attached phenyl ring are key features that can be systematically altered.

Modification of the acetyl group can lead to significant changes in potency and selectivity. For instance, replacing the methyl group of the acetyl moiety with larger alkyl groups could introduce steric hindrance or provide additional hydrophobic interactions within the binding pocket. Conversely, conversion of the ketone to an alcohol would introduce a hydrogen bond donor and change the local geometry. In studies of related compounds, such as benzylideneacetophenones, modifications to the keto-ethylenic moiety have been shown to significantly affect anti-inflammatory and antioxidant activities nih.gov. The electronic nature of the substituent on the phenyl ring can also influence the reactivity of the acetyl group and its interaction with the target.

Furthermore, the addition of other substituents to this phenyl ring can modulate the compound's properties. Electron-donating or electron-withdrawing groups can influence the electronic environment of the ring and the acetyl group, which can affect binding affinity. For example, in a series of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives, the nature and position of substituents on the phenyl ring had a significant impact on their neuraminidase inhibitory activity researchgate.net.

Table 3: Hypothetical SAR of the Acetylphenyl Moiety

| Modification | Description | Potential Effect on Activity |

| Acetyl group position | Moving the acetyl group from meta to ortho or para | Altered molecular geometry, potentially leading to a loss or change in activity |

| Acetyl group modification | Replacement of methyl with larger alkyls; reduction to alcohol | Steric and electronic effects, altered hydrogen bonding capacity |

| Phenyl ring substitution | Addition of electron-donating or -withdrawing groups | Modulation of electronic properties and potential for new interactions with the target |

This table is based on general SAR principles and findings from related classes of compounds due to the lack of specific literature on this compound.

Conformational SAR and Bioisosteric Replacements

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound, the dihedral angle between the two phenyl rings is a key conformational feature. This angle is influenced by the ortho-substitution on the benzoic acid ring and any substituents on the acetylphenyl ring. Conformational analysis can help in understanding the bioactive conformation and in designing more rigid analogs that are "locked" in this conformation, potentially leading to increased potency and selectivity.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's properties while maintaining its biological activity. In the context of this compound, various functional groups could be replaced with their bioisosteres.